1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,9,9a-tetrahydro-
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Overview
Description
1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,9,9a-tetrahydro- is a complex organic compound with the molecular formula C17H14Cl2 This compound is characterized by its unique cyclopropane ring fused to an anthracene moiety, along with two chlorine atoms attached to the cyclopropane ring
Preparation Methods
The synthesis of 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,9,9a-tetrahydro- typically involves the cyclopropanation of anthracene derivatives. One common method includes the reaction of anthracene with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction conditions often require a solvent like dichloromethane and are carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary approach for obtaining this compound for research purposes.
Chemical Reactions Analysis
1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,9,9a-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Scientific Research Applications
1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,9,9a-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of cyclopropane rings and the effects of chlorine substituents on aromatic systems.
Biology: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism by which 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,9,9a-tetrahydro- exerts its effects is primarily related to its chemical reactivity. The cyclopropane ring is highly strained, making it susceptible to ring-opening reactions. The chlorine atoms enhance the compound’s electrophilicity, facilitating nucleophilic attacks. These properties enable the compound to interact with various molecular targets and pathways, potentially leading to biological activity .
Comparison with Similar Compounds
Similar compounds to 1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,9,9a-tetrahydro- include:
1H-Cyclopropa[l]phenanthrene, 1,1-dichloro-1a,9b-dihydro-: This compound shares a similar cyclopropane ring fused to an aromatic system but differs in the specific arrangement of the rings and substituents.
1H-Cycloprop[e]azulene, decahydro-1,1,4,7-tetramethyl-: Another related compound with a cyclopropane ring, but with different substituents and a distinct aromatic system.
Properties
CAS No. |
61603-51-8 |
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Molecular Formula |
C15H12Cl2 |
Molecular Weight |
263.2 g/mol |
IUPAC Name |
13,13-dichlorotetracyclo[8.5.0.03,8.012,14]pentadeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C15H12Cl2/c16-15(17)13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)15/h1-6,13-14H,7-8H2 |
InChI Key |
YLHQOUAEWJREMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(Cl)Cl)CC3=CC4=CC=CC=C4C=C31 |
Origin of Product |
United States |
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